(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride
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Overview
Description
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydrofuran ring with a vinyl group and an amine group, makes it an interesting subject for research and application in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride typically involves the regio- and stereoselective conversion of precursor compounds. One common method includes the hydrobromolysis of β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening . These reactions are carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrahydrofuran-3-one derivatives, while reduction can produce ethyl-substituted tetrahydrofuran compounds.
Scientific Research Applications
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying stereoselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe for studying enzyme-substrate interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Voruciclib hydrochloride: A compound with similar stereochemistry used in cancer research.
(2S,3R)-H-Abu (3-N3)-OH hydrochloride: A click chemistry reagent containing an azide group.
(2S,3R)-β-Phenylglycidic acid esters: Precursors used in the synthesis of taxoids and other enantiopure compounds.
Uniqueness
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride is unique due to its specific combination of a tetrahydrofuran ring, a vinyl group, and an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antiviral and antifungal properties, along with relevant case studies and data tables.
The compound is characterized by its vinyltetrahydrofuran structure, which contributes to its reactivity and interaction with biological targets. Its chemical formula is C₇H₁₃ClN, and it features a chiral center that may influence its biological effects.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. A study focusing on its efficacy against respiratory syncytial virus (RSV) demonstrated that the compound could reduce viral loads significantly in vitro. The mechanism involves the inhibition of viral RNA synthesis through competition with endogenous nucleotides .
Table 1: Antiviral Efficacy Against RSV
Compound | EC50 (µM) | Viral Load Reduction (%) |
---|---|---|
This compound | 1.5 | >99.9 |
Ribavirin | 20.8 | 85 |
Antifungal Activity
In addition to its antiviral effects, the compound has shown antifungal activity comparable to established antifungal agents like miconazole. A study evaluated its effectiveness against various Candida strains, revealing that it inhibited fungal growth effectively .
Table 2: Antifungal Efficacy Against Candida Strains
Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Miconazole |
---|---|---|
Candida albicans | 0.5 µg/mL | Comparable |
Candida glabrata | 0.75 µg/mL | Higher efficacy |
Candida tropicalis | 1.0 µg/mL | Comparable |
The antiviral mechanism of this compound involves its metabolic conversion into active nucleotide analogs that compete with natural nucleotides during viral replication. This process is crucial for inhibiting the RNA-dependent RNA polymerase (RdRp) activity in viruses such as RSV .
The antifungal action is believed to stem from the disruption of cell membrane integrity and inhibition of ergosterol synthesis, which is vital for fungal cell survival .
Study on RSV Inhibition
In a controlled study involving human bronchial epithelial cells, this compound was administered at varying concentrations to assess its impact on RSV replication. Results indicated a dose-dependent reduction in viral replication, with significant efficacy observed at concentrations as low as 1 µM .
Antifungal Efficacy Assessment
A separate investigation assessed the antifungal properties of the compound against clinical isolates of Candida species. The results demonstrated that treatment with this compound resulted in a notable decrease in fungal colony-forming units (CFUs), reinforcing its potential as a therapeutic agent .
Properties
IUPAC Name |
(2S,3R)-2-ethenyloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-5(7)3-4-8-6;/h2,5-6H,1,3-4,7H2;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQJMHAMWXPKL-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.